N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine
Description
Properties
CAS No. |
63868-63-3 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2,3-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-10-11(2)22-7-6-17(10)16(18)12-8-13(19-3)15(21-5)14(9-12)20-4/h8-11H,6-7H2,1-5H3 |
InChI Key |
PRWXVMWCOLOCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The morpholine ring substituted at positions 2 and 3 with methyl groups is a key intermediate. While direct literature on 2,3-dimethylmorpholine is limited, insights can be drawn from closely related isomers such as cis-2,6-dimethylmorpholine, which share similar synthetic challenges.
Purification of Dimethylmorpholine Isomers
A notable method for obtaining high-purity cis-2,6-dimethylmorpholine, which can be adapted for 2,3-dimethylmorpholine, involves selective crystallization of the carboxylate salt formed by reaction with a carboxylic acid in an ester solvent, followed by alkaline hydrolysis to regenerate the free amine. This method achieves high purity (>80 mol% cis-isomer) and is advantageous for pharmaceutical applications due to its simplicity, low cost, and environmentally friendly reagents.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Mixture of dimethylmorpholine isomers reacted with carboxylic acid in ester solvent | Ester solvent, room temperature | Formation of cis-2,6-dimethylmorpholine carboxylate salt |
| 2 | Crystallization of the salt | Cooling, controlled crystallization | Isolation of high-purity cis-isomer salt |
| 3 | Hydrolysis with alkaline substance | Alkaline hydrolysis (e.g., NaOH) | Recovery of cis-2,6-dimethylmorpholine free base |
This purification method is supported by patent CN110950818B, which highlights its effectiveness in obtaining pharmaceutical-grade material suitable for further synthesis steps.
Industrial Synthesis
Industrial synthesis of dimethylmorpholine isomers typically involves high-temperature dehydration of diisopropanolamine catalyzed by concentrated sulfuric acid. The reaction temperature is optimized around 180°C to avoid carbonization, yielding a mixture of isomers including cis- and trans-2,6-dimethylmorpholine, as well as 2,5-dimethylmorpholine isomers.
Preparation of N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine
Acylation Reaction
The key step in preparing this compound is the acylation of the 2,3-dimethylmorpholine amine with 3,4,5-trimethoxybenzoyl chloride or an equivalent activated carboxylic acid derivative.
- Reagents: 2,3-Dimethylmorpholine, 3,4,5-trimethoxybenzoyl chloride (or anhydride), base (e.g., triethylamine or pyridine)
- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran
- Conditions: Low temperature (0–5°C) initially to control reaction rate, then room temperature stirring for several hours
- Work-up: Aqueous quenching, extraction, and purification by recrystallization or chromatography
Reaction Mechanism
The nucleophilic secondary amine of 2,3-dimethylmorpholine attacks the electrophilic carbonyl carbon of the 3,4,5-trimethoxybenzoyl chloride, forming the amide bond with release of HCl, which is scavenged by the base.
Optimization Parameters
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Lower temp reduces side reactions |
| Solvent polarity | Medium (e.g., DCM, THF) | Influences solubility and reaction rate |
| Base equivalents | 1.1–1.5 eq | Ensures complete neutralization of HCl |
| Reaction time | 2–6 hours | Sufficient for completion without degradation |
Purification
The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate to achieve high purity. Chromatographic methods may be employed for analytical scale or when impurities persist.
Related Synthetic Routes and Intermediates
Although direct literature on this compound is scarce, related compounds such as trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine) have well-documented synthetic pathways involving condensation of 3,4,5-trimethoxybenzaldehyde with nitrile intermediates in polar solvents and bases, yielding key intermediates for further functionalization. These methodologies suggest that the 3,4,5-trimethoxybenzoyl moiety can be efficiently introduced via aldehyde or acid chloride intermediates under controlled conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the morpholine ring or the benzoyl group.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoyl morpholine derivatives .
Scientific Research Applications
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. N-(3,4,5-Trimethoxybenzoyl)azocidine ()
- Core Structure : Replaces the morpholine ring with an azocidine (8-membered ring), reducing ring strain but increasing conformational flexibility.
- Pharmacological Implications : Azocidine’s larger ring may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability compared to the rigid morpholine core .
- Synthetic Route: Not detailed in the evidence, but azocidine derivatives often require multi-step cyclization, contrasting with the straightforward coupling methods used for morpholine derivatives (e.g., HBTU-mediated amidation, as in ) .
b. 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles ()
- Core Structure : Incorporates a triazole ring instead of morpholine, with a thioether side chain.
- Activity : Demonstrates antiproliferative activity in cancer cell lines (IC₅₀ ~1–10 μM), likely due to the trimethoxyphenyl group’s tubulin-binding affinity. The morpholine derivative may exhibit improved solubility (logS ≈ -4.5) compared to the thiol-containing triazole (logS ≈ -5.2) .
c. Taxane-Combined Triazole Derivatives ()
- Structure : Combines a triazole core with a 3,4,5-trimethoxybenzoyl group and taxane.
- Therapeutic Synergy : Co-administration with taxanes enhances anticancer efficacy, suggesting that N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine could similarly benefit from combination therapies .
Mechanism of Action Hypotheses
- Tubulin Inhibition : The 3,4,5-trimethoxybenzoyl group is a hallmark of colchicine-site binders (e.g., combretastatin analogues). The morpholine derivative’s rigidity may improve binding affinity compared to flexible azocidine derivatives .
- Kinase Modulation : Morpholine rings are common in PI3K/mTOR inhibitors (e.g., voxtalisib). The methyl substituents may fine-tune selectivity versus off-target kinases .
Biological Activity
N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a morpholine ring substituted with both methyl groups and a 3,4,5-trimethoxybenzoyl moiety. The molecular formula is with a molecular weight of approximately 309.36 g/mol. This specific substitution pattern is believed to enhance its solubility and bioactivity compared to other morpholine derivatives.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of tubulin polymerization .
- Cell Cycle Modulation : Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .
- Antiproliferative Effects : It exhibits antiproliferative activity against various cancer cell lines at nanomolar concentrations .
Anticancer Activity
Research has demonstrated that this compound and its analogs possess significant anticancer properties:
- Inhibition of Tumor Growth : Compounds in this class have been evaluated for their ability to inhibit cancer cell growth. For example, derivatives have shown effectiveness against microtubule dynamics by binding to the colchicine site on tubulin .
- Cytotoxicity Profiles : The cytotoxic effects were assessed using various cancer cell lines such as HL-60 and others. The most promising derivatives showed low cytotoxicity while maintaining high antiproliferative effects.
Other Biological Activities
In addition to anticancer properties, this compound has been explored for other biological activities:
- Lipid Lowering Effects : Some studies suggest potential applications in managing lipid accumulation in hepatocytes .
- Agrochemical Applications : Its biological activity has also led to investigations for use in agrochemicals due to its efficacy against plant pathogens.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₆H₂₃NO₄ | Dimethyl substitution at positions 2 and 3 on the morpholine ring |
| 2-(3',4',5'-Trimethoxybenzoyl)-3-amino thiophene | C₁₅H₁₈N₂O₄S | Contains a thiophene ring; effective against various cancer cell lines |
| 2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]furan | C₁₅H₁₅NO₄ | Exhibits strong interaction with tubulin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
